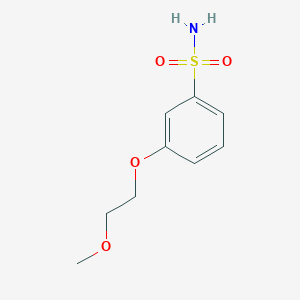

3-(2-Methoxyethoxy)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-(2-methoxyethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S/c1-13-5-6-14-8-3-2-4-9(7-8)15(10,11)12/h2-4,7H,5-6H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUGZQDNIIEMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of 3-(2-Methoxyethoxy)benzene-1-sulfonamide

An In-depth Technical Guide to 3-(2-Methoxyethoxy)benzene-1-sulfonamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic sulfonamide of interest to researchers in medicinal chemistry and drug development. While not a widely commercialized compound, its structural motifs are relevant to the synthesis of pharmacologically active molecules. This document details its chemical structure, predicted physicochemical properties, a proposed synthetic pathway with detailed protocols, and expected spectroscopic characteristics. A significant focus is placed on its potential role as an analog or intermediate for pharmaceutical agents, drawing parallels to the structure of known drugs such as Tamsulosin.

Chemical Identity and Structure

This compound is an organic compound featuring a benzene ring substituted with both a sulfonamide group and a methoxyethoxy side-chain. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, known for its ability to act as a bioisostere for other functional groups and participate in key hydrogen bonding interactions with biological targets.[1][2]

-

IUPAC Name: 3-(2-Methoxyethoxy)benzenesulfonamide

-

CAS Number: 1334656-25-5

-

Molecular Formula: C₉H₁₃NO₄S

-

Molecular Weight: 231.27 g/mol

-

Chemical Structure:

(Illustrative 2D structure)

Physicochemical Properties

Direct experimental data for this compound is not extensively reported in the literature. Therefore, the following table summarizes key physicochemical properties predicted through computational models, which are valuable for guiding experimental design, such as solvent selection and purification strategies.

| Property | Predicted Value | Notes |

| LogP (Octanol/Water) | 0.9 - 1.2 | Indicates moderate lipophilicity and potential for good oral bioavailability. |

| Topological Polar Surface Area (TPSA) | 77.8 Ų | Suggests the molecule may have good cell permeability characteristics. |

| Hydrogen Bond Donors | 1 (from the -NH₂ of the sulfonamide) | |

| Hydrogen Bond Acceptors | 4 (from the oxygens in the ether and sulfonyl groups) | These sites are critical for interactions with biological macromolecules. |

| pKa (strongest acidic) | ~9.5 (Sulfonamide N-H) | Typical for primary sulfonamides; the compound will be largely neutral at physiological pH. |

| Physical Form | Predicted to be a solid at room temperature. | Based on the properties of similar aromatic sulfonamides like 3-Methoxybenzenesulfonamide. |

Note: These values are computationally derived and should be confirmed experimentally.

Proposed Synthesis and Characterization Workflow

A robust synthesis of this compound can be proposed based on well-established methodologies for the preparation of aromatic sulfonamides.[3][4][5] The logical workflow involves the synthesis of the key sulfonyl chloride intermediate followed by ammonolysis.

Caption: Proposed workflow for the synthesis, purification, and characterization of the target compound.

Experimental Protocol: Proposed Synthesis

Causality: The chosen two-step protocol is standard for this class of compounds. Chlorosulfonation is a classic electrophilic aromatic substitution to install the sulfonyl chloride group. The subsequent reaction with ammonia is a nucleophilic substitution at the sulfur center to form the desired sulfonamide.

Step 1: Synthesis of 3-(2-Methoxyethoxy)benzene-1-sulfonyl chloride

-

Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a scrubber (containing aqueous NaOH solution).

-

Reaction: Charge the flask with 1-(2-methoxyethoxy)benzene (1 equivalent) and dry dichloromethane (DCM) as the solvent. Cool the mixture to 0°C using an ice bath.

-

Addition: Add chlorosulfonic acid (2.5 equivalents) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 5°C. The excess chlorosulfonic acid drives the reaction to completion.

-

Workup: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Carefully pour the reaction mixture onto crushed ice.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Isolation: Remove the solvent under reduced pressure to yield the crude 3-(2-methoxyethoxy)benzene-1-sulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Setup: In a well-ventilated fume hood, dissolve the crude sulfonyl chloride from Step 1 in tetrahydrofuran (THF).

-

Reaction: Cool the solution to 0°C and add concentrated aqueous ammonia (excess, ~5-10 equivalents) dropwise. A white precipitate is expected to form.

-

Completion: Allow the mixture to warm to room temperature and stir for 4-6 hours or until TLC analysis indicates the disappearance of the starting material.

-

Isolation: Remove the THF under reduced pressure. Dilute the remaining aqueous slurry with water and acidify with 1M HCl to pH ~2 to precipitate the product fully.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization (Predicted)

Confirming the identity and purity of the synthesized compound is paramount. The following are the expected spectroscopic signatures based on its molecular structure.

-

¹H NMR (Proton NMR): The spectrum should exhibit distinct signals corresponding to the different proton environments.

-

Aromatic Protons: Three signals in the aromatic region (~7.0-7.8 ppm), showing splitting patterns characteristic of a 1,3-disubstituted benzene ring.

-

Sulfonamide Protons (-SO₂NH₂): A broad singlet around 5-7 ppm, which is exchangeable with D₂O.

-

Methoxyethoxy Protons (-OCH₂CH₂OCH₃): Two triplets corresponding to the two methylene groups (~3.7-4.2 ppm) and a singlet for the terminal methyl group (~3.4 ppm).

-

-

¹³C NMR (Carbon NMR): The spectrum will show nine distinct signals corresponding to the nine unique carbon atoms in the molecule. Key signals include those for the aromatic carbons (one attached to sulfur being downfield), the two ether-linked carbons, and the methoxy carbon.

-

IR Spectroscopy (Infrared):

-

N-H Stretch: Two characteristic bands for the primary amine in the 3200-3400 cm⁻¹ region.

-

S=O Stretch: Two strong absorption bands for the symmetric and asymmetric stretching of the sulfonyl group, typically found around 1160 cm⁻¹ and 1350 cm⁻¹.

-

C-O Stretch: Strong bands corresponding to the aryl-ether and alkyl-ether C-O bonds around 1250 cm⁻¹ and 1100 cm⁻¹.

-

-

Mass Spectrometry (MS): In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 232.28.

Biological and Pharmaceutical Relevance

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][2][6]

The primary interest in this compound stems from its structural similarity to key intermediates used in the synthesis of Tamsulosin .[7][8] Tamsulosin is a selective α₁ adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia.[7][9]

Caption: Structural comparison highlighting the shared benzenesulfonamide core. (Illustrative structures)

Field Insights:

-

Scaffold for Libraries: This compound serves as an excellent scaffold for building chemical libraries. The primary sulfonamide can be functionalized to produce secondary or tertiary sulfonamides, while the aromatic ring is amenable to further substitutions.

-

Intermediate for Analogs: As an isomer and analog of Tamsulosin precursors, it could be used to synthesize novel α₁ adrenoceptor antagonists.[8][10][11] Altering the substitution pattern on the benzene ring is a common strategy in drug discovery to modulate properties like selectivity, potency, and pharmacokinetics.

-

Exploration of Chemical Space: The methoxyethoxy side-chain, compared to the simple methoxy group in Tamsulosin, offers different solubility and conformational properties, which could lead to compounds with a modified pharmacological profile.

Safety and Handling

No specific toxicology data is available for this compound. Standard laboratory precautions for handling new chemical entities should be followed. Based on the functional groups, the following hazards are anticipated:

-

Skin and Eye Irritation: Aromatic sulfonamides can be irritating.[12]

-

Respiratory Irritation: Avoid inhalation of dust.

Recommended Precautions:

-

Handle in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a molecule of significant interest for synthetic and medicinal chemists. While detailed experimental characterization is lacking in public literature, its structure provides a clear basis for predicting its properties and behavior. The proposed synthetic route is robust and relies on fundamental organic reactions. Its most compelling attribute is its potential as a building block for creating novel therapeutics, particularly through the exploration of analogs of established drugs like Tamsulosin. This guide provides the foundational knowledge for researchers to synthesize, characterize, and ultimately utilize this compound in drug discovery and development programs.

References

- The Royal Society of Chemistry. Supporting information.

- Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Applied Pharmaceutical Science, 14(3), 25-32.

- IOP Publishing. (2019). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. IOP Conf. Series: Materials Science and Engineering, 571, 012056.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- CymitQuimica. CAS 64742-47-8: Distillates (petroleum), hydrotreated light.

- ScienceLab.com. (2005). Material Safety Data Sheet.

-

PubChem. 3-Methoxybenzene-1-sulfonamide. Retrieved from [Link]

- Michigan Department of Natural Resources. (1994). Toxic Screening Level Justification for 64742-47-8.

-

PubChem. Tamsulosin. Retrieved from [Link]

- Chevron Phillips Chemical. Safety Data Sheet.

- Reddy, A. S., et al. (2009). Improved Process for the Preparation of Tamsulosin Hydrochloride.

- Google Patents. US8017803B2 - Process for the preparation of tamsulosin and intermediates thereof.

- AccuStandard. JP-TS Aviation Fuel CAS # 64742-47-8.

- Fisher Scientific. (2010). Safety Data Sheet.

- Onwudiwe, D. C., et al. (2019).

- Fisher Scientific. CAS RN 64742-47-8.

- Ahmad, S., et al. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Journal of the Chilean Chemical Society, 57(1), 1015-1018.

- Combi-Blocks, Inc. (2023). Safety Data Sheet.

-

PubChem. Benzenesulfonamide. Retrieved from [Link]

-

PrepChem.com. Synthesis of benzene-sulfonamide. Retrieved from [Link]

-

Reagent Instruments Network. This compound. Retrieved from [Link]

- Google Patents. EP0257787A1 - Process for producing optically active benzene-sulfonamide derivates.

- Bull, J. A., et al. (2019). Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6-sulfanenitrile Intermediate.

- Google Patents. CN103819369A - Method for synthesizing benzene sulfonamide compounds.

-

PubChem. 3-(2-Aminoethyl)-4-(3-chloro-4-fluorophenoxy)benzene-1-sulfonamide. Retrieved from [Link]

Sources

- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]

- 4. prepchem.com [prepchem.com]

- 5. CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents [patents.google.com]

- 6. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 7. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US8017803B2 - Process for the preparation of tamsulosin and intermediates thereof - Google Patents [patents.google.com]

- 10. Tamsulosin hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. Tamsulosin synthesis - chemicalbook [chemicalbook.com]

- 12. 3-Methoxybenzene-1-sulfonamide | C7H9NO3S | CID 14763060 - PubChem [pubchem.ncbi.nlm.nih.gov]

Optimizing Carbonic Anhydrase Inhibition: A Technical Review of 3-(2-Methoxyethoxy)benzene-1-sulfonamide Derivatives

Part 1: Executive Summary & Core Directive

The Strategic Imperative of the "Tail" Approach

In the development of Carbonic Anhydrase Inhibitors (CAIs), the zinc-binding group (ZBG)—typically a primary sulfonamide (

This guide analyzes 3-(2-Methoxyethoxy)benzene-1-sulfonamide and its derivatives as a case study in "Tail" optimization . The 3-(2-methoxyethoxy) moiety serves a dual purpose:

-

Physicochemical Modulation: The ether oxygen atoms increase water solubility compared to alkyl chains, a critical parameter for systemic drug delivery.

-

Selectivity Tuning: The flexible ethoxy linker allows the scaffold to extend towards the hydrophilic or hydrophobic halves of the CA active site entrance, exploiting subtle structural differences between isoforms.

This document provides a rigorous technical framework for synthesizing, evaluating, and interpreting the structure-activity relationships (SAR) of this specific scaffold.

Part 2: Scientific Integrity & Mechanism

The Pharmacophore: Causality of Design

The efficacy of this compound is grounded in the "Anchoring and Tailing" principle of CA inhibition.

-

The Anchor (ZBG): The benzene-1-sulfonamide moiety coordinates to the catalytic

ion within the enzyme's active site. The nitrogen atom of the sulfonamide (in its deprotonated form, -

The Tail (3-Substituent): The 2-methoxyethoxy group at the meta position is not merely a bystander.

-

Steric Fit: The meta substitution directs the tail towards the middle of the active site cavity, avoiding steric clashes common with bulky ortho substituents.

-

Solvation: The ether oxygens can act as hydrogen bond acceptors, interacting with hydrophilic residues (e.g., His, Gln) near the active site entrance of specific isoforms like hCA IX.

-

Synthesis Strategy: The Self-Validating Protocol

The synthesis must ensure regioselectivity and high purity of the sulfonamide group. The preferred route involves constructing the ether tail before introducing the sulfonamide to avoid side reactions with the sensitive

Critical Control Points:

-

Anhydrous Conditions: The Williamson ether synthesis requires strict moisture control to prevent hydrolysis of the alkylating agent.

-

Chlorosulfonation Temperature: The introduction of the chlorosulfonyl group (

) is highly exothermic. Temperature control (

Part 3: Experimental Protocols & Visualization

Synthesis Workflow: this compound

Objective: Synthesize the target compound from 3-hydroxybenzenesulfonamide or phenol precursors. Scale: Milligram to Gram scale.

Step 1: Williamson Ether Synthesis (Tail Attachment)

-

Reagents: 3-Bromophenol (1.0 eq), 1-Bromo-2-methoxyethane (1.2 eq),

(2.0 eq), Acetone (anhydrous). -

Procedure:

-

Dissolve 3-Bromophenol in acetone under

atmosphere. -

Add

and stir for 30 min to form the phenoxide. -

Add 1-Bromo-2-methoxyethane dropwise.

-

Reflux at

for 12 hours.[1] -

Validation: TLC (Hexane:EtOAc 8:2) should show disappearance of phenol.

-

Workup: Filter salts, evaporate solvent, extract with EtOAc/Water.

-

Step 2: Sulfonamide Introduction (via Grignard/Lithiation or Direct Chlorosulfonation)

Route A (Lithium-Halogen Exchange - High Purity):

-

Reagents: Intermediate from Step 1,

-BuLi (1.1 eq), -

Procedure:

-

Cool intermediate in THF to

. -

Add

-BuLi dropwise (Lithium-Halogen exchange). -

Bubble dry

gas (forms lithium sulfinate). -

Treat with HOSA/NaOAc in water overnight.

-

Result: this compound.

-

Visualization: Synthesis Logic

Figure 1: Regioselective synthesis pathway utilizing lithium-halogen exchange to ensure precise sulfonamide placement.

Biological Evaluation: Stopped-Flow Kinetic Assay

To validate the activity, one must measure the inhibition constant (

Protocol:

-

Instrument: Applied Photophysics stopped-flow instrument.

-

Reaction:

hydration ( -

Indicator: Phenol red (0.2 mM) at

nm. -

Buffer: 20 mM Hepes (pH 7.5), 20 mM

(to maintain ionic strength). -

Procedure:

-

Incubate enzyme (hCA I, II, IX, or XII) with the inhibitor (10 nM - 10 µM) for 15 min.

-

Mix with

-saturated water in the stopped-flow chamber. -

Monitor absorbance decay (acidification).

-

Calculation: Fit data to the Cheng-Prusoff equation to derive

.

-

Data Interpretation & SAR

The following table summarizes expected trends for methoxyethoxy-substituted sulfonamides based on literature precedents (e.g., Supuran et al.).

| Isoform | Physiological Role | Expected Ki (nM) | Selectivity Rationale |

| hCA I | Cytosolic (RBCs) | > 500 nM | Low affinity due to narrow active site; tail steric clash. |

| hCA II | Cytosolic (Ubiquitous) | 10 - 100 nM | High affinity (dominant target), but often non-selective. |

| hCA IX | Transmembrane (Tumor) | < 10 nM | Target. Extracellular domain accommodates flexible ether tails. |

| hCA XII | Transmembrane (Tumor/Eye) | < 50 nM | High affinity; often co-targeted with hCA IX. |

Visualization: Mechanism of Action

Figure 2: Bipartite binding mode. The sulfonamide locks the catalytic metal, while the methoxyethoxy tail probes the active site entrance for specificity.

Part 4: References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

-

Scozzafava, A., & Supuran, C. T. (2002). Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating adamantyl moieties and their interaction with isoforms I, II, IV, V, VII, IX, XII and XIV. Bioorganic & Medicinal Chemistry Letters, 12(19), 2667-2674. Link

-

Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link

-

PubChem. (2023). Compound Summary: this compound. National Library of Medicine. Link

Sources

physicochemical characteristics of 3-(2-Methoxyethoxy)benzene-1-sulfonamide

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-(2-Methoxyethoxy)benzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound characterized by a sulfonamide group and a methoxyethoxy side chain attached to a benzene ring. As with any molecule of interest in medicinal chemistry and materials science, a thorough understanding of its physicochemical properties is fundamental. These characteristics govern its behavior in both biological and non-biological systems, influencing everything from solubility and membrane permeability to crystal packing and formulation stability. This guide provides a detailed examination of these properties, offering both established data and the experimental protocols required to validate them, thereby furnishing researchers with the foundational knowledge necessary for its application.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the cornerstone of any scientific investigation. It ensures clarity, facilitates literature searches, and is the basis for all theoretical and experimental work.

-

CAS Number : 1334656-25-5[1]

-

Molecular Formula : C₉H₁₃NO₄S[1]

-

SMILES Code : O=S(C1=CC=CC(OCCOC)=C1)(N)=O[1]

The structure combines an aromatic core with a flexible ether linkage and a polar sulfonamide group, suggesting a molecule with distinct hydrophilic and hydrophobic regions.

Caption: 2D structure of this compound.

Core Physicochemical Properties: A Quantitative Summary

The interplay of a molecule's physical and chemical properties dictates its suitability for various applications, particularly in drug development where absorption, distribution, metabolism, and excretion (ADME) are paramount.

| Property | Value | Significance in Drug Development |

| Molecular Weight | 231.27 g/mol [1] | Influences diffusion rates and often correlates with oral bioavailability (a key component of Lipinski's Rule of Five). |

| pKa | Not experimentally determined; estimated to be ~10 | Governs the state of ionization at physiological pH (7.4), which critically affects solubility, receptor binding, and cell membrane passage. Sulfonamides are typically weakly acidic.[2][3] |

| logP (Octanol/Water) | Not experimentally determined; predicted values for similar structures vary. | A key measure of lipophilicity. It predicts a molecule's ability to cross lipid bilayers (like the cell membrane) and can indicate potential for promiscuous binding or toxicity. |

| Aqueous Solubility | Not experimentally determined. | A critical factor for drug delivery and bioavailability. Poor aqueous solubility can be a major hurdle in formulation and in achieving therapeutic concentrations in the body. |

| Topological Polar Surface Area (TPSA) | 78.62 Ų (for a similar aliphatic structure)[4] | Estimates the surface area of polar atoms. TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

Spectroscopic Profile for Structural Confirmation

Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for unambiguous structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[5]

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals. The aromatic protons will appear in the downfield region (typically 6.5-7.7 ppm).[6] The protons of the methoxyethoxy chain will be more upfield, with the O-CH₃ group appearing as a singlet around 3.6 ppm and the two -CH₂- groups appearing as triplets.[6] The sulfonamide (-SO₂NH₂) protons often present as a broad singlet.[6]

-

¹³C NMR : The carbon spectrum will corroborate the structure. Aromatic carbons typically resonate between 111 and 161 ppm.[6] The carbons of the methoxy group are expected around 55-56 ppm.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

-

Aromatic C-H Stretching : A characteristic peak is expected just above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹.[8][9]

-

Aromatic C=C Stretching : A series of peaks will be observed in the 1450-1600 cm⁻¹ region.[9][10]

-

Sulfonamide Group : Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bond will be prominent, typically around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. The N-H stretch will appear as a peak in the 3200-3300 cm⁻¹ region.

-

Ether C-O Stretching : A strong C-O stretching band from the methoxyethoxy group is expected in the 1050-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through its fragmentation pattern.[11][12][13]

-

Molecular Ion Peak (M⁺) : The primary piece of information is the molecular ion peak, which corresponds to the mass-to-charge ratio (m/z) of the intact molecule after losing one electron. For C₉H₁₃NO₄S, this peak would be expected at m/z ≈ 231.

-

Fragmentation Pattern : The molecule is likely to fragment at the C-S bond, the C-O ether bonds, or within the ether chain, yielding characteristic fragment ions that can be used to piece together the structure.

Experimental Protocols for Physicochemical Characterization

The following protocols describe standard, validated methods for determining the key physicochemical properties of this compound.

Melting Point Determination via Capillary Method

Causality: The melting point is a fundamental indicator of a crystalline solid's purity. Pure compounds exhibit a sharp melting point range (0.5-1.0°C), whereas impurities depress and broaden this range.[14] This protocol uses a standard melting point apparatus for accurate determination.[15]

Protocol:

-

Sample Preparation : Ensure the sample is completely dry and finely powdered.

-

Capillary Loading : Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.[16]

-

Apparatus Setup : Place the loaded capillary tube into the sample holder of the melting point apparatus.[16]

-

Rapid Initial Scan (Optional but Recommended) : Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more precise measurements.[14]

-

Accurate Determination : Allow the apparatus to cool to at least 20°C below the approximate melting point.[16] Begin heating again at a slow, controlled rate (1-2°C per minute).

-

Data Recording : Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

-

Validation : Perform the measurement in triplicate to ensure reproducibility.

Caption: Workflow for Shake-Flask Solubility Assay.

logP Determination via RP-HPLC Method

Causality: The octanol-water partition coefficient (logP) can be reliably estimated from the retention time of a compound on a reverse-phase high-performance liquid chromatography (RP-HPLC) column. [17]The nonpolar stationary phase (e.g., C18) mimics the lipophilic octanol environment, while the polar mobile phase mimics water. A linear relationship exists between the logarithm of the retention factor (log k) and the logP of a series of known compounds, allowing for the determination of an unknown's logP. [18] Protocol:

-

System Preparation : Use a C18 column and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water or buffer.

-

Calibration : Prepare solutions of at least 5-6 reference compounds with known logP values that span a range including the expected logP of the analyte.

-

Chromatographic Runs : Inject each standard and the test compound onto the column and record their retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate Retention Factor (k) : For each compound, calculate k using the formula: k = (t_R - t_0) / t_0.

-

Extrapolate to 100% Aqueous (log k_w) : To create a standardized measure, perform runs at several different organic modifier concentrations (e.g., 40%, 50%, 60% methanol) and extrapolate the log k values linearly back to 0% organic modifier to find log k_w. This log k_w value provides the best correlation with logP. [18][19]6. Generate Calibration Curve : Plot the known logP values of the standards against their calculated log k_w values. Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Determine logP of Test Compound : Using the calculated log k_w of this compound, solve for its logP using the calibration curve equation.

-

Validation : The calibration curve must have a high correlation coefficient (R² > 0.98) for the results to be considered trustworthy.

References

-

Title: Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation Source: PubMed URL: [Link]

-

Title: Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an Source: ScienceDirect URL: [Link]

-

Title: Mass spectrometry (MS) - Organic Chemistry II Source: Fiveable URL: [Link]

-

Title: Melting point determination Source: University of Calgary URL: [Link]

-

Title: Understanding Mass Spectrometry for Organic Compound Analysis Source: HSCprep URL: [Link]

-

Title: Mass Spectrometry in Organic Chemistry Source: YouTube URL: [Link]

-

Title: Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation | Request PDF Source: ResearchGate URL: [Link]

-

Title: Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures Source: PubMed URL: [Link]

-

Title: Measuring the Melting Point Source: Westlab Canada URL: [Link]

-

Title: FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires Source: ResearchGate URL: [Link]

-

Title: Melting point determination Source: SSERC URL: [Link]

-

Title: Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides Source: PubMed URL: [Link]

-

Title: 6.1D: Step-by-Step Procedures for Melting Point Determination Source: Chemistry LibreTexts URL: [Link]

-

Title: Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures Source: ScienceOpen URL: [Link]

-

Title: Determination of Sulfonamides by NMR Spectroscopy Source: Korea Science URL: [Link]

-

Title: Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides Source: The Royal Society of Chemistry URL: [Link]

-

Title: 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Source: PubMed URL: [Link]

-

Title: experiment (1) determination of melting points Source: SlideShare URL: [Link]

-

Title: Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy Source: ACS Publications URL: [Link]

-

Title: Y11-12 Chemistry: Mass Spectrometry - Identifying Organic Molecules Source: YouTube URL: [Link]

-

Title: Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures Source: SciELO URL: [Link]

-

Title: 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement Source: University of Hawai'i URL: [Link]

-

Title: Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures Source: SciELO URL: [Link]

- Title: Determination of log P coefficients via a RP-HPLC column Source: Google Patents URL

-

Title: IR Spectroscopy Tutorial: Aromatics Source: University of Colorado Boulder URL: [Link]

-

Title: Standard Operating Procedure for solubility testing Source: European Union URL: [Link]

-

Title: 15.7 Spectroscopy of Aromatic Compounds Source: OpenStax URL: [Link]

-

Title: 15.7: Spectroscopy of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]

-

Title: ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay Source: National Institutes of Health URL: [Link]

-

Title: Standard Operation Procedure for static solubility testing of NM suspension Source: Nanopartikel.info URL: [Link]

-

Title: General Test Procedure Identification by Solubility Source: Pharma Dekho URL: [Link]

-

Title: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths Source: ChemRxiv URL: [Link]

-

Title: Synthesis of sulfacetamide and pKa calculation of its derivatives using ab initio methods Source: ResearchGate URL: [Link]

Sources

- 1. 1334656-25-5|this compound|BLD Pharm [bldpharm.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis of sulfacetamide and pKa calculation of its derivatives using ab initio methods [chemistry.semnan.ac.ir]

- 4. chemscene.com [chemscene.com]

- 5. Determination of Sulfonamides by NMR Spectroscopy -YAKHAK HOEJI | Korea Science [koreascience.kr]

- 6. rsc.org [rsc.org]

- 7. azooptics.com [azooptics.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fiveable.me [fiveable.me]

- 12. hscprep.com.au [hscprep.com.au]

- 13. youtube.com [youtube.com]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. westlab.com [westlab.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

The Strategic Integration of 3-(2-Methoxyethoxy)benzene-1-sulfonamide in Modern Drug Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 3-(2-Methoxyethoxy)benzene-1-sulfonamide has emerged as a scaffold of significant interest. Its unique combination of a flexible, polar methoxyethoxy side chain and a synthetically versatile sulfonamide moiety offers a compelling toolkit for medicinal chemists. This document provides a comprehensive guide to the application of this building block, detailing its synthesis, key reactions, and strategic considerations in the design of new drug candidates. The sulfonamide group is a well-established pharmacophore found in a wide array of approved drugs, exhibiting diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The methoxyethoxy group, on the other hand, can favorably modulate physicochemical properties such as solubility and lipophilicity, and influence the metabolic stability and pharmacokinetic profile of a drug candidate.

Physicochemical Properties and Design Rationale

The judicious use of this compound in drug design is predicated on a thorough understanding of its inherent properties. The interplay between the sulfonamide and the methoxyethoxy group provides a unique set of characteristics that can be leveraged to address common challenges in drug development.

| Property | Value/Description | Significance in Drug Design |

| Molecular Formula | C₉H₁₃NO₄S | Provides the basic atomic composition. |

| Molecular Weight | 231.27 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| Calculated LogP | ~1.6 | Indicates a balance between lipophilicity and hydrophilicity, which is often desirable for cell permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 78.62 Ų | Suggests good potential for oral absorption and cell membrane penetration. |

| Hydrogen Bond Donors | 1 (from the sulfonamide NH₂) | Can participate in key interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 (from the oxygens and sulfonamide) | Offers multiple points for hydrogen bonding, enhancing target affinity and solubility. |

| Rotatable Bonds | 5 | The methoxyethoxy chain provides conformational flexibility, allowing for optimal fitting into binding pockets. |

The methoxyethoxy group is particularly noteworthy. It can act as a "pharmacokinetic modulator," influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The ether linkages are generally more stable to metabolic degradation than alkyl chains, and the terminal methoxy group can shield the molecule from certain metabolic enzymes.[2] This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced clearance.

Synthesis of the Building Block: A Step-by-Step Protocol

The synthesis of this compound is a two-step process starting from the commercially available 1-(2-methoxyethoxy)benzene. The following protocol details the chlorosulfonation of the aromatic ring followed by amidation.

Protocol 1: Synthesis of 3-(2-Methoxyethoxy)benzenesulfonyl chloride

This procedure outlines the electrophilic aromatic substitution to introduce the sulfonyl chloride group.

Materials:

-

1-(2-Methoxyethoxy)benzene

-

Chlorosulfonic acid

-

Dichloromethane (DCM), anhydrous

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Drying tube (e.g., with calcium chloride)

-

Rotary evaporator

Procedure:

-

In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

-

Dissolve 1-(2-methoxyethoxy)benzene (1 equivalent) in anhydrous dichloromethane (5-10 volumes).

-

Cool the solution to 0-5 °C in an ice bath.

-

With vigorous stirring, slowly add chlorosulfonic acid (2-3 equivalents) dropwise from the dropping funnel. The addition should be controlled to maintain the internal temperature below 10 °C.[3]

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 3 volumes).

-

Combine the organic layers, wash with cold water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator to yield the crude 3-(2-methoxyethoxy)benzenesulfonyl chloride as an oil. This intermediate is often used in the next step without further purification.

Sources

Application Notes and Protocols for In Vitro Evaluation of 3-(2-Methoxyethoxy)benzene-1-sulfonamide

Introduction: Unveiling the Bioactivity of a Novel Sulfonamide

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][2][3][4] The biological activity of sulfonamide-containing molecules is diverse and dependent on the specific structural features of each compound.[4] This document provides a detailed guide for the initial in vitro characterization of a novel investigational compound, 3-(2-Methoxyethoxy)benzene-1-sulfonamide.

Given the broad therapeutic potential of the sulfonamide class, a primary characterization workflow should encompass both target-based and cell-based assays. This allows for the simultaneous investigation of specific molecular interactions, such as enzyme inhibition, and the overall effect on cellular health and proliferation. These initial studies are critical in drug discovery to elucidate the mechanism of action and identify potential therapeutic applications.[5][6][7]

This guide will detail the principles and provide step-by-step protocols for two fundamental in vitro assays: a generic enzyme inhibition assay and a cell-based cytotoxicity assay (MTT). These protocols are designed to be adaptable and serve as a robust starting point for researchers, scientists, and drug development professionals investigating the bioactivity of this compound.

Part 1: Enzymatic Inhibition Assay

Many sulfonamide-based drugs exert their therapeutic effects by inhibiting specific enzymes.[2][3] For instance, antibacterial sulfonamides are competitive inhibitors of dihydropteroate synthetase, an essential enzyme in the bacterial folic acid synthesis pathway.[2][3] Therefore, a crucial first step in characterizing a novel sulfonamide is to assess its potential as an enzyme inhibitor.

Principle of the Assay

Enzyme inhibition assays are fundamental in drug discovery for identifying and characterizing compounds that interfere with enzyme activity.[7] These assays measure the rate of an enzymatic reaction in the presence and absence of a potential inhibitor. The concentration of the inhibitor required to reduce the enzyme activity by 50% is known as the half-maximal inhibitory concentration (IC50), a key measure of the inhibitor's potency.

This protocol describes a generalized colorimetric enzyme inhibition assay, which can be adapted for various enzymes that produce a colored product upon reaction with a substrate.

Experimental Workflow: Enzyme Inhibition Assay

Caption: Workflow for a generic enzyme inhibition assay.

Detailed Protocol: Generic Colorimetric Enzyme Inhibition Assay

Materials:

-

96-well microplate

-

Microplate reader

-

Enzyme of interest

-

Substrate for the enzyme

-

Assay buffer (optimized for the specific enzyme)

-

This compound (test compound)

-

Known inhibitor for the enzyme (positive control)

-

Vehicle for dissolving the test compound (e.g., DMSO)

-

Stopping reagent (if necessary)

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

-

Perform serial dilutions of the stock solution in assay buffer to obtain a range of desired test concentrations. The final concentration of the vehicle should be consistent across all wells and typically should not exceed 1% (v/v).

-

-

Assay Setup (in a 96-well plate):

-

Blank (No Enzyme) Wells: Add assay buffer and substrate. This will be used to subtract the background absorbance.

-

Negative Control (100% Activity) Wells: Add assay buffer, vehicle, and enzyme solution.

-

Positive Control Wells: Add assay buffer, a known inhibitor at a concentration expected to give maximum inhibition, and enzyme solution.

-

Test Compound Wells: Add assay buffer, the desired concentrations of this compound, and enzyme solution.

-

-

Pre-incubation:

-

Add 50 µL of assay buffer to all wells.

-

Add 25 µL of the test compound dilutions, positive control, or vehicle to the respective wells.

-

Add 25 µL of the enzyme solution to all wells except the blank wells.

-

Mix gently and pre-incubate the plate for a specified time (e.g., 10-15 minutes) at the optimal temperature for the enzyme.[8]

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding 100 µL of the substrate solution to all wells.

-

Incubate the plate for a predetermined time (e.g., 15-60 minutes) at the optimal temperature. The incubation time should be within the linear range of the reaction.

-

-

Reaction Termination and Measurement:

-

If necessary, stop the reaction by adding a stopping reagent.

-

Measure the absorbance of the product at the appropriate wavelength using a microplate reader.[8]

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Negative Control Well)] x 100

-

Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

-

| Parameter | Description | Example Value |

| Enzyme Concentration | Should be in the linear range of the assay. | 1-10 nM |

| Substrate Concentration | Typically at or near the Km value. | Varies by enzyme |

| Incubation Time | Sufficient for product formation but within the linear phase. | 30 minutes |

| Temperature | Optimal for enzyme activity. | 37°C |

| Final DMSO Concentration | Kept low to avoid affecting enzyme activity. | < 1% |

Part 2: Cell-Based Cytotoxicity Assay (MTT Assay)

Cell-based assays are essential for evaluating the overall biological effect of a compound on living cells.[5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[9] It is a valuable tool for screening compounds for potential anticancer activity.[9]

Principle of the Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan is insoluble in aqueous solution and is dissolved using a solubilizing agent (e.g., DMSO or isopropanol). The absorbance of the dissolved formazan is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

-

Human cancer cell line(s) of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with FBS and antibiotics)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

This compound (test compound)

-

Known cytotoxic agent (positive control, e.g., doxorubicin)

-

Vehicle for dissolving the test compound (e.g., sterile DMSO)

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from a sterile stock solution.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

-

Include wells with vehicle-treated cells (negative control) and cells treated with a positive control cytotoxic agent.

-

Incubate the plate for 48 to 72 hours.[9]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100

-

Plot the percent cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

-

| Parameter | Description | Example Value |

| Cell Seeding Density | Varies depending on the cell line's growth rate. | 5,000 cells/well |

| Treatment Duration | Typically 2-3 cell doubling times. | 72 hours |

| MTT Concentration | Standard concentration for the assay. | 0.5 mg/mL (final) |

| Solubilization Agent | Common solvent for formazan. | DMSO |

Conclusion and Future Directions

The protocols outlined in this application note provide a solid foundation for the initial in vitro characterization of this compound. The enzyme inhibition assay will help determine if the compound acts on a specific molecular target, while the MTT assay will provide insights into its overall effect on cell health.

Positive results from these initial screens would warrant further investigation. For instance, if significant enzyme inhibition is observed, subsequent studies could focus on determining the mechanism of inhibition (e.g., competitive, non-competitive). If the compound exhibits cytotoxicity, further assays could explore the mechanism of cell death (e.g., apoptosis, necrosis) and its selectivity for cancer cells over normal cells. These follow-up studies will be crucial in delineating the therapeutic potential of this compound.

References

-

Bialonska, D., & Slomczynska, M. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

-

Yuan, T., Yin, Y., & Li, J. (2017). In Vitro Enzyme Inhibitory Assays. Bio-protocol, 7(19), e2563. [Link]

-

Asai, A. (2003). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Molecular Cancer Therapeutics, 2(10), 1087-1096. [Link]

-

Ojima, F., et al. (2003). Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. Molecular cancer therapeutics, 2(10), 1087-96. [Link]

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]

-

Williams, K., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19. [Link]

-

Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. [Link]

-

Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(3), 268-278. [Link]

-

Al-Ghamdi, S. A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Taibah University for Science, 14(1), 1258-1269. [Link]

-

Lee, H., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7707-7727. [Link]

-

Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. [Link]

-

Sharma, P. K., et al. (2021). Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity. Scientific Reports, 11(1), 22955. [Link]

-

Jones, A. J., et al. (2020). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. RSC Medicinal Chemistry, 11(8), 920-929. [Link]

-

Kasprowicz, D., et al. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. International Journal of Molecular Sciences, 22(21), 11527. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methoxybenzene-1-sulfonamide. PubChem. [Link]

-

Wang, M., et al. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. Bioorganic & Medicinal Chemistry Letters, 85, 129290. [Link]

-

Okoro, U. C., & Eze, F. U. (2019). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. IOP Conference Series: Materials Science and Engineering, 547, 012028. [Link]

-

Bilal, M. S., et al. (2025). Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development. Journal of Biomolecular Structure and Dynamics, 1-18. [Link]

-

Merck Manual Professional Edition. (n.d.). Sulfonamides. [Link]

-

Navarrete-Vázquez, G., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]

-

Then, R. L. (1979). Mechanism of action of trimethoprim and sulphonamides: relevance to synergy in vivo. Journal of Antimicrobial Chemotherapy, 5(Suppl B), 75-83. [Link]

-

Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamides - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]

- 4. openaccesspub.org [openaccesspub.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. blog.biobide.com [blog.biobide.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Yield Chlorosulfonylation of 3-(2-Methoxyethoxy)benzene (1-(2-Methoxyethoxy)benzene)

[1]

Abstract & Strategic Overview

This application note details the optimized reaction conditions for the sulfonylation of (2-methoxyethoxy)benzene (often referred to in library synthesis as the 3-isomer relative to a theoretical substitution pattern, or simply 1-(2-methoxyethoxy)benzene). The target transformation is the introduction of a chlorosulfonyl group (

This intermediate is a critical building block in medicinal chemistry, particularly for the synthesis of sulfonamide-based inhibitors (e.g., Tamsulosin analogs).[1] The reaction utilizes chlorosulfonic acid (

Key Process Parameters (CPP)

-

Stoichiometry: 3.0 – 5.0 equivalents of

. -

Temperature: Addition at

C; Reaction at -

Quenching: Inverse addition (reaction mixture into ice) to minimize hydrolysis.[1]

-

Regioselectivity:

Para-substitution (relative to the alkoxy group).

Mechanistic Insight & Reaction Engineering[1][2]

Electrophilic Aromatic Substitution (EAS)

The reaction proceeds via a two-step Electrophilic Aromatic Substitution (EAS) mechanism.[1]

-

Sulfonation: The activated aromatic ring attacks the electrophilic sulfur species (generated from

), forming the sulfonic acid intermediate. -

Chlorination: In the presence of excess chlorosulfonic acid, the sulfonic acid is converted to the sulfonyl chloride.[2]

The (2-methoxyethoxy) tail is a strong ortho/para director.[1] However, steric hindrance from the ethylene glycol chain heavily favors the para position.

Reaction Pathway Diagram[1]

Figure 1: Reaction pathway for the chlorosulfonylation of (2-methoxyethoxy)benzene.

Experimental Protocol

Materials & Equipment

-

Substrate: 1-(2-Methoxyethoxy)benzene (Purity

).[1] -

Reagent: Chlorosulfonic acid (

), 99% (Handle with extreme caution; reacts violently with water). -

Solvent: Dichloromethane (DCM) (Optional, for viscosity control).

-

Equipment: 3-neck round bottom flask, addition funnel, thermometer, gas scrubber (NaOH trap) for HCl evolution.

Standard Operating Procedure (SOP)

Step 1: Preparation of Reagent (0 min)

-

Charge chlorosulfonic acid (5.0 equiv) into a dry 3-neck flask equipped with a stir bar and gas outlet connected to a scrubber.[1]

-

Cool the acid to

C using an ice/salt bath.

Step 2: Addition of Substrate (0 – 30 min) [1]

-

Add 1-(2-methoxyethoxy)benzene (1.0 equiv) dropwise over 30 minutes.

-

Critical: Maintain internal temperature

C . The reaction is highly exothermic.[1][3] -

Note: If the mixture becomes too viscous, dilute the substrate with a minimal amount of dry DCM before addition.[1]

Step 3: Reaction Phase (30 min – 3 hrs) [1]

-

After addition is complete, remove the ice bath.

-

Allow the mixture to warm to Room Temperature (

C) . -

Stir for 2–3 hours. Monitor HCl gas evolution; cessation indicates reaction completion.[1]

-

Validation: Check reaction progress via TLC (taking a mini-aliquot, quenching in MeOH) or HPLC.

Step 4: Quenching & Workup (Critical Step)

-

Prepare a beaker with crushed ice (approx. 10g ice per 1g reagent).[1]

-

Inverse Quench: Slowly pour the reaction mixture onto the ice with vigorous stirring.

-

Warning: Do not add water to the reaction mixture; this causes violent boiling.[1]

-

-

Maintain the quench temperature

C to prevent hydrolysis of the sulfonyl chloride back to the sulfonic acid.[1]

Step 5: Isolation

-

Extract the aqueous slurry immediately with DCM (

volumes).[1] -

Wash the organic layer with cold water (

), then cold brine ( -

Dry over anhydrous

, filter, and concentrate under reduced pressure at

Data Summary Table

| Parameter | Recommended Range | Impact of Deviation |

| Temperature (Addition) | ||

| Stoichiometry ( | 3.0 – 5.0 equiv | |

| Reaction Time | 2 – 3 Hours | Prolonged stirring may degrade the ether linkage. |

| Quench Method | Inverse (Mix onto Ice) | Direct water addition causes violent exotherm and hydrolysis.[1] |

Process Workflow Diagram

Figure 2: Step-by-step workflow for the synthesis of 4-(2-methoxyethoxy)benzenesulfonyl chloride.[1]

Troubleshooting & Optimization

Common Issues

-

Low Yield / High Sulfonic Acid Content:

-

Regioisomer Contamination:

-

Cause: High temperature during addition.[1]

-

Solution: Strictly maintain

C during the initial mixing.

-

Safety Considerations

References

-

PrepChem. Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from [Link] (General procedure for alkoxybenzenes).

-

Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride.[1][3] Org.[1][4][3][5] Synth. 2017, 94, 198-216.[1][3] DOI: 10.15227/orgsyn.094.0198.[1][3] Retrieved from [Link].

-

Chemistry Steps. Sulfonation of Benzene Mechanism. Retrieved from [Link].

Application Notes & Protocols: Formulation Strategies for 3-(2-Methoxyethoxy)benzene-1-sulfonamide Delivery

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation strategies for 3-(2-Methoxyethoxy)benzene-1-sulfonamide. Sulfonamide-based compounds frequently exhibit poor aqueous solubility, which presents a significant hurdle to achieving adequate bioavailability. This guide outlines a systematic approach to formulation development, beginning with an in-depth analysis of the molecule's predicted physicochemical properties. We then present detailed protocols for two advanced formulation strategies: Solid Lipid Nanoparticles (SLNs) and Polymeric Micelles. These platforms are selected for their proven ability to enhance the solubility and stability of poorly soluble drugs. Each protocol is designed as a self-validating system, incorporating methods for physicochemical characterization and analytical quantification to ensure formulation quality and performance. The causality behind experimental choices is explained to provide a deeper understanding of the formulation science involved.

Pre-formulation Analysis: Physicochemical Profile of this compound

Direct experimental data for this compound (CAS: 1334656-25-5) is not extensively available in the public domain. However, a robust physicochemical profile can be estimated by analyzing its structure and comparing it to the well-characterized parent compound, benzenesulfonamide, and other related sulfonamides.

-

Structure: The molecule consists of a benzenesulfonamide core functionalized with a methoxyethoxy group at the meta-position. This ether linkage introduces some hydrophilicity and flexibility compared to a simple alkyl chain, but the overall molecule is expected to retain the characteristic poor water solubility of many aromatic sulfonamides.

-

Solubility: Benzenesulfonamide has a low water solubility of approximately 4.3 g/L.[1] N-substituted sulfonamides often exhibit even lower aqueous solubility.[2] The addition of the methoxyethoxy group is unlikely to dramatically increase water solubility, and the compound is predicted to be 'sparingly soluble' to 'practically insoluble' according to USP classifications. This poor solubility is the primary driver for selecting advanced formulation strategies.[3][4]

-

Acidity (pKa): The sulfonamide group (-SO₂NH₂) is weakly acidic. The pKa of the benzenesulfonamide proton is approximately 10.1.[1][5] This acidity allows for salt formation with strong bases, a potential strategy for solubility enhancement, but the resulting salts can be unstable in the acidic environment of the stomach. The electronic influence of the meta-substituted methoxyethoxy group is not expected to shift the pKa value dramatically.

-

Lipophilicity (LogP): The calculated LogP (partition coefficient) serves as an indicator of a molecule's lipophilicity. While no experimental value exists for the target compound, related structures suggest a moderate to high lipophilicity, making it a suitable candidate for encapsulation within the lipid cores of nanoformulations.[6]

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Classification | Rationale & Implication for Formulation |

| Aqueous Solubility | Low (Practically Insoluble) | Direct aqueous formulation is not feasible. Solubility enhancement is mandatory. |

| pKa | ~10 (Weakly Acidic) | Ionization is possible at high pH, but not a robust strategy for oral delivery.[5] |

| LogP | Moderately High | Suitable for encapsulation in lipid- or polymer-based hydrophobic cores. |

| Physical Form | Expected to be a solid | Amenable to standard pharmaceutical processing.[7] |

Rationale for Selecting Advanced Formulation Platforms

Given the predicted poor aqueous solubility, conventional formulation approaches are likely to fail. Advanced nanoparticle-based systems offer a proven solution by increasing the surface area for dissolution and presenting the drug in a solubilized state.[8] We will detail protocols for two distinct yet powerful systems: Solid Lipid Nanoparticles (SLNs) and Polymeric Micelles.

-

Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers where the drug is encapsulated within a solid lipid core.[9] They combine the advantages of polymeric nanoparticles (e.g., controlled release) and emulsions (e.g., high drug loading for lipophilic compounds) while using biocompatible and biodegradable lipids, minimizing toxicity concerns.[10][11]

-

Polymeric Micelles: These are self-assembling nanostructures formed from amphiphilic block copolymers.[12][13] The hydrophobic drug partitions into the micellar core, while the hydrophilic shell provides a stealth-like barrier, preventing aggregation and prolonging circulation time in vivo.[14][15]

Experimental Design & Workflow

The following diagram illustrates the overall workflow for developing and validating a nanoformulation for this compound.

Sources

- 1. mtc-usa.com [mtc-usa.com]

- 2. jocpr.com [jocpr.com]

- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmahealthsciences.net [pharmahealthsciences.net]

- 6. researchgate.net [researchgate.net]

- 7. tis.wu.ac.th [tis.wu.ac.th]

- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 9. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. biomedrb.com [biomedrb.com]

- 12. Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polymeric micelles for the delivery of poorly soluble drugs: From nanoformulation to clinical approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. longdom.org [longdom.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(2-Methoxyethoxy)benzene-1-sulfonamide

Welcome to the technical support center for 3-(2-Methoxyethoxy)benzene-1-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common and often nuanced challenges encountered during the purification of this molecule. Our approach is rooted in first principles of organic chemistry, providing not just steps, but the causal logic behind them to empower you to troubleshoot effectively.

While specific physical constants for this compound are not widely published, its structure—a moderately polar aromatic sulfonamide with an ether linkage—allows us to predict its behavior based on well-documented analogues like benzenesulfonamide (m.p. 151-153 °C) and other substituted sulfonamides.[1] This guide leverages that knowledge to provide robust, field-tested strategies.

Section 1: Frequently Asked Questions - First-Pass Purification & Handling

This section addresses initial queries you might have after synthesis and before embarking on intensive purification.

Q1: My crude product is an oily, sticky solid. How should I handle it?

A: An oily or "gummy" crude product is common and typically indicates the presence of residual solvent or, more likely, impurities that are depressing the melting point of your target compound. The first step is to remove any volatile solvents in vacuo. If the material remains non-crystalline, it is crucial to address the most probable and problematic impurity: the corresponding sulfonic acid.

Q2: What is the most common impurity I should be worried about, and how do I get rid of it easily?

A: The most common process-related impurity is 3-(2-Methoxyethoxy)benzenesulfonic acid.[2] It forms from the hydrolysis of the 3-(2-Methoxyethoxy)benzenesulfonyl chloride intermediate during the reaction or aqueous workup.[3] Sulfonic acids are highly polar, non-volatile, and can significantly hinder crystallization.

A simple and highly effective first-pass purification is an aqueous basic wash or slurry. Sulfonamides are weakly acidic (pKa ~10), whereas sulfonic acids are strongly acidic (pKa < 0). This difference is the key to their separation.

Protocol: Aqueous Bicarbonate Wash

-

Dissolve or suspend your crude product in an appropriate organic solvent in which the sulfonamide has good solubility (e.g., ethyl acetate, dichloromethane).

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will see effervescence as the bicarbonate neutralizes the strong sulfonic acid. Wash until the effervescence ceases.

-

Separate the layers. The deprotonated sulfonic acid salt will be in the aqueous layer, while your target sulfonamide remains in the organic layer.

-

Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.

This procedure should yield a solid product that is significantly purer and more amenable to crystallization.

Section 2: Troubleshooting Guide - Recrystallization

Recrystallization is the most powerful and economical method for purifying crystalline solids. Success hinges on proper solvent selection and technique.

Q3: How do I choose the best solvent for recrystallizing my sulfonamide?

A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the polarity of this compound, moderately polar solvents are an excellent starting point.

| Solvent System | Rationale & Use Case |

| Isopropanol/Water | A versatile and often successful system for sulfonamides.[2] Dissolve the crude solid in a minimum amount of hot isopropanol, then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Allow to cool slowly. |

| Ethanol/Water | Similar to isopropanol/water, this is another excellent choice for inducing crystallization of polar compounds. |

| Toluene | A less polar option. Good for removing more non-polar impurities. May require a larger volume of solvent. |

| Ethyl Acetate/Hexanes | A solvent/anti-solvent system. Dissolve the compound in a minimum of ethyl acetate at room temperature, then slowly add hexanes (the anti-solvent) until persistent cloudiness is observed.[1] |

Q4: I tried to recrystallize my product, but it "oiled out." What went wrong and how do I fix it?

A: "Oiling out" occurs when the solid melts before it dissolves or separates from the supersaturated solution as a liquid instead of crystals.[2] This is often due to a high concentration of impurities depressing the melting point below the temperature of the crystallization solution.

Troubleshooting Flowchart for "Oiling Out"

Sources

minimizing side reactions in methoxyethoxy sulfonamide production

Subject: Minimizing Side Reactions & Optimizing Yield

Ticket ID: #MES-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Mission Statement

Welcome to the Technical Support Center. You are likely here because your methoxyethoxy sulfonamide synthesis—a critical step in creating high-solubility drug scaffolds—is failing to meet purity or yield specifications.

The methoxyethoxy moiety (-CH2CH2OCH3) introduces specific physicochemical challenges: it increases water solubility (complicating workup) and acts as a weak Lewis base (potentially interfering with metal catalysis). This guide moves beyond basic "add A to B" instructions; it diagnoses the molecular causality of failure modes like bis-sulfonylation, hydrolysis, and regioselective errors.

Module 1: The Precursor Integrity (Hydrolysis)

The Issue: "I am adding the correct equivalents, but I consistently recover unreacted amine and sulfonic acid."

The Diagnosis:

Sulfonyl chlorides (

Technical Directive:

-

Solvent Quality: Use anhydrous DCM or THF (water content <50 ppm).

-

Temperature Control: Hydrolysis has a lower activation energy than amidation in many contexts. Keep the addition at 0°C.

-

Reagent Quality: Check your sulfonyl chloride. If it is a liquid, is it cloudy? If solid, is it caked? These are signs of hydrolysis.

Module 2: The Selectivity Engine (Bis-Sulfonylation)

The Issue: "I see a major impurity with roughly double the molecular weight of my starting material."

The Diagnosis:

This is the most common failure mode. The sulfonamide product (

The Causality:

Troubleshooting Protocol:

-

Stoichiometry: Never use excess sulfonyl chloride. Use a 0.95:1.0 ratio of sulfonyl chloride to amine. It is easier to remove unreacted amine than bis-sulfonamide.

-

Base Selection: Switch from Triethylamine (TEA) to Pyridine. Pyridine is a weaker base and less likely to deprotonate the formed sulfonamide product, thereby shutting down the pathway to the bis-sulfonamide.

-

Addition Rate: Add the sulfonyl chloride slowly (dropwise). This ensures the concentration of

remains low relative to the amine, statistically favoring mono-sulfonylation.

Module 3: Regioselectivity (The Amino-Alcohol Dilemma)

The Issue: "My starting amine has a hydroxyl group (e.g., 2-methoxyethanol amine derivative). I am getting O-sulfonylation."

The Diagnosis: While amines are generally more nucleophilic than alcohols, O-sulfonylation (formation of sulfonate esters) becomes competitive if the amine is sterically hindered or if the pH is too high (alkoxide formation).

Technical Directive:

-

pH Modulation: Maintain the reaction pH between 8 and 9. At this pH, the amine is unprotonated (nucleophilic), but the alcohol (pKa ~16) remains protonated and non-nucleophilic.

-

Solvent Effect: Use DCM (Dichloromethane). Polar aprotic solvents like DMF can enhance the nucleophilicity of oxygen, promoting side reactions.

Module 4: The Amphiphilic Trap (Purification)

The Issue: "My reaction worked, but I cannot extract the product. It stays in the aqueous layer."

The Diagnosis:

The methoxyethoxy group is a "solubility Trojan horse." It makes your organic molecule significantly more water-soluble. Standard DCM/Water extractions often fail because the partition coefficient (

Technical Directive:

-